molecular formula C17H21ClN2O3 B5675937 8-(2-chlorobenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-(2-chlorobenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5675937
M. Wt: 336.8 g/mol
InChI Key: ILEWTOGBPVNZTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, showcases a simple, fast, and cost-effective method. This approach, yielding high purity products with an overall efficiency of 60%, provides a foundational pathway for synthesizing compounds within this family, highlighting the significance of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones in pharmacology (Pardali et al., 2021).

Molecular Structure Analysis

Studies on spirocyclic compounds emphasize the diverse molecular architectures achievable. For instance, the crystal structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate reveals a compound with one planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, showcasing the complex spatial arrangement characteristic of spirocyclic compounds (Wang et al., 2011).

Chemical Reactions and Properties

The reactivity of spirocyclic compounds, such as the enhanced reactivity observed in 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in the Castagnoli-Cushman reaction, illustrates the significant potential for chemical transformations. This reactivity, broadening the substrate scope, underscores the versatility of spirocyclic compounds in synthetic chemistry (Rashevskii et al., 2020).

Physical Properties Analysis

The physical properties of spirocyclic compounds vary widely. For example, the decarboxylation rates of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid suggest specific thermal behaviors and stability profiles. These findings provide insight into the decomposition mechanisms and physical stability of spiro compounds under varying temperatures (Bigley & May, 1969).

Chemical Properties Analysis

The synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate demonstrate the chemical versatility of spirocyclic compounds. This compound's ability to undergo reactions such as de-ethoxycarbonylation and conversion to thioamide, leading to the synthesis of thiazoles, highlights the potential for diverse chemical modifications and applications (Kuroyan et al., 1991).

properties

IUPAC Name

8-[(2-chlorophenyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-19-15(21)10-13(16(22)23)17(19)6-8-20(9-7-17)11-12-4-2-3-5-14(12)18/h2-5,13H,6-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEWTOGBPVNZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)CC3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chlorobenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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